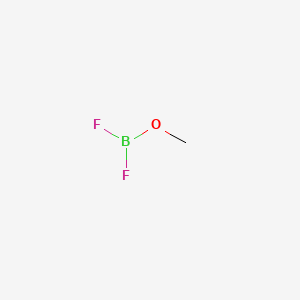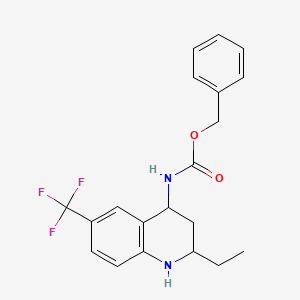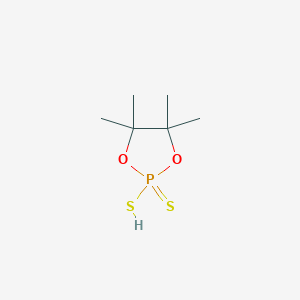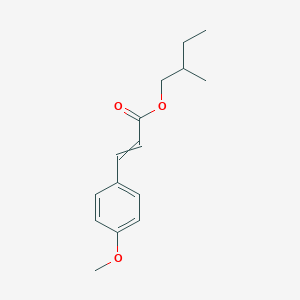
Methoxydifluoroborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxydifluoroborane is a chemical compound with the molecular formula CH₃BF₂O and a molecular weight of 79.842 g/mol It is characterized by the presence of a boron atom bonded to two fluorine atoms and one methoxy group
Preparation Methods
The synthesis of methoxydifluoroborane typically involves the reaction of boron trifluoride with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{BF}_3 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{BF}_2\text{O} + \text{HF} ]
Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and by-products safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Methoxydifluoroborane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form boron-containing oxides.
Reduction: Reduction reactions can convert this compound into other boron-containing compounds.
Substitution: The methoxy group in this compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methoxydifluoroborane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: this compound derivatives are explored for their potential use in biological imaging and as probes for detecting specific biomolecules.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound derivatives.
Mechanism of Action
The mechanism by which methoxydifluoroborane exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Methoxydifluoroborane can be compared with other boron-containing compounds such as:
Trimethylborane (B(CH₃)₃): Unlike this compound, trimethylborane contains three methyl groups bonded to boron.
Borane (BH₃): A simpler boron compound with three hydrogen atoms bonded to boron.
Diborane (B₂H₆): A dimeric boron compound with a unique structure involving bridging hydrogen atoms.
This compound is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and reactivity compared to other boron compounds .
Properties
CAS No. |
381-59-9 |
|---|---|
Molecular Formula |
CH3BF2O |
Molecular Weight |
79.84 g/mol |
IUPAC Name |
difluoro(methoxy)borane |
InChI |
InChI=1S/CH3BF2O/c1-5-2(3)4/h1H3 |
InChI Key |
MMOYZEVQTUZRGG-UHFFFAOYSA-N |
Canonical SMILES |
B(OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)



![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)





